DB2313

Catalog No.
S525078
CAS No.
M.F
C42H41FN8O2
M. Wt
708.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DB2313

Product Name

DB2313

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide

Molecular Formula

C42H41FN8O2

Molecular Weight

708.8 g/mol

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N

SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

Solubility

Soluble in DMSO

Synonyms

DB2313; DB 2313; DB-2313

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

Description

The exact mass of the compound Carboximidamide) is 708.3337 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Modulating Protein Function

For instance, a study published in the Journal of Medicinal Chemistry explored using carboximidamide derivatives as inhibitors for enzymes involved in cancer progression [1].

Source

[1] Enzyme Inhibitory Activity of Novel Carboximidamide Derivatives: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS Publications). ()

Organic Synthesis Building Block

The presence of the amide and amine functionalities in carboximidamide makes it a versatile building block for organic synthesis. Researchers can utilize it to create more complex organic molecules with diverse properties. These synthesized molecules can then be used in various applications, such as developing new materials or pharmaceuticals [2].

Source

[2] Carboximidamide as a Privileged Scaffold in Drug Discovery. Molecules (MDPI). ()

DB2313, also known as Carboximidamide, is a potent small-molecule inhibitor specifically targeting the transcription factor PU.1. Its molecular formula is C₄₂H₄₁FN₈O₂, and it has a molecular weight of 708.83 g/mol. The compound exhibits a remarkable inhibitory effect on PU.1 with an IC50 value of 14 nM, disrupting the interaction of PU.1 with its target gene promoters, which is crucial in various hematological malignancies, particularly acute myeloid leukemia (AML) .

DB2313 operates primarily through allosteric inhibition, affecting the binding of PU.1 to specific DNA sequences. The compound binds to the minor groove of DNA adjacent to PU.1 binding sites, thereby preventing PU.1 from interacting with its target promoters. This mechanism leads to significant transcriptional changes in genes regulated by PU.1, ultimately resulting in reduced cell proliferation and increased apoptosis in AML cells .

In vitro studies have demonstrated that DB2313 significantly impairs the proliferation of AML cells, particularly in those with low PU.1 levels. It has been shown to increase apoptosis rates by up to 3.5 times in PU.1 URE–/– AML murine cells and drastically decreases clonogenic survival across successive replatings . In vivo experiments indicate that treatment with DB2313 (at a dosage of 17 mg/kg administered intraperitoneally three times per week) slows leukemia progression and enhances survival rates in mouse models .

The synthesis of DB2313 involves the development of heterocyclic diamidines that target the minor groove of DNA. Specific synthetic pathways for DB2313 have been documented in various studies, focusing on optimizing its affinity for PU.1 binding sites while minimizing off-target effects . The compound is typically prepared in a laboratory setting using established organic synthesis techniques that involve multi-step reactions to achieve the desired chemical structure.

DB2313 is primarily researched for its potential therapeutic applications in treating acute myeloid leukemia due to its ability to inhibit PU.1, a transcription factor often dysregulated in this disease. Its unique mechanism of action makes it a candidate for further development as an anticancer agent, particularly for patients exhibiting low levels of PU.1 . Additionally, it may serve as a valuable tool in research settings for studying the role of PU.1 in hematopoiesis and leukemogenesis.

Interaction studies have shown that DB2313 selectively disrupts PU.1 binding without significantly affecting other transcription factors such as RUNX1 and ELF1 . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy against AML while preserving normal cellular functions in non-cancerous cells.

Several compounds share structural or functional similarities with DB2313, particularly within the class of heterocyclic diamidines and other PU.1 inhibitors:

Compound NameMechanism of ActionIC50 (nM)Unique Features
DB2115PU.1 inhibitor5-10More potent than DB2313; induces greater transcriptional changes
DB2373PU.1 binding site inhibitorTBDNovel compound with similar targeting properties
DB2826Heterocyclic diamidineTBDFocused on broader ETS family inhibition
FuramidineAntiparasitic agent; has some PU.1 inhibitory propertiesTBDClinically tested; broader applications beyond oncology

DB2313 stands out due to its specific targeting of PU.1 and its demonstrated efficacy in inducing apoptosis in AML cells while sparing normal hematopoietic cells at comparable doses . Its unique mechanism involving allosteric inhibition further distinguishes it from other compounds that may act through direct competitive inhibition or broader transcription factor modulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

708.33365074 g/mol

Monoisotopic Mass

708.33365074 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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